molecular formula C10H9BrN2O2 B13603405 2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile CAS No. 101184-74-1

2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile

Cat. No.: B13603405
CAS No.: 101184-74-1
M. Wt: 269.09 g/mol
InChI Key: RRQKQEQSHUYZET-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile is an organic compound characterized by the presence of a nitro group, a bromine atom, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile typically involves a multi-step process:

    Bromination: The bromine atom is introduced via bromination, using bromine or a bromine-containing compound.

    Formation of Propionitrile: The nitrile group is introduced through a reaction involving a suitable nitrile precursor, such as acetonitrile, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products Formed

    Reduction: 2-Methyl-2-(3-amino-4-bromophenyl)propionitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds when used in Suzuki-Miyaura coupling.

Scientific Research Applications

2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromine groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(3-nitrophenyl)propionitrile: Lacks the bromine atom, leading to different reactivity and applications.

    2-Methyl-2-(4-bromophenyl)propionitrile:

    2-Methyl-2-(3-amino-4-bromophenyl)propionitrile: The nitro group is reduced to an amine, altering its reactivity and biological activity.

Uniqueness

2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile is unique due to the presence of both nitro and bromine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

101184-74-1

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

2-(4-bromo-3-nitrophenyl)-2-methylpropanenitrile

InChI

InChI=1S/C10H9BrN2O2/c1-10(2,6-12)7-3-4-8(11)9(5-7)13(14)15/h3-5H,1-2H3

InChI Key

RRQKQEQSHUYZET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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